tert-Butyl (4-phenylpent-4-en-1-yl)carbamate
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Overview
Description
tert-Butyl (4-phenylpent-4-en-1-yl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further connected to a 4-phenylpent-4-en-1-yl chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-phenylpent-4-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4-phenylpent-4-en-1-yl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to slightly elevated temperatures (25-50°C)
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl (4-phenylpent-4-en-1-yl)carbamate can undergo oxidation reactions, particularly at the phenyl and alkene moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, targeting the carbamate group to form the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents, typically at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether, under reflux conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride, at room temperature.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones, depending on the specific oxidizing agent and conditions.
Reduction: The primary product is the corresponding amine.
Substitution: The major products are the substituted carbamates, where the tert-butyl group is replaced by the nucleophile.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (4-phenylpent-4-en-1-yl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a protecting group for amines, facilitating the study of peptide synthesis and other biochemical processes.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential pharmacological activities. They may serve as intermediates in the synthesis of drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (4-phenylpent-4-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The phenyl and alkene moieties may also participate in π-π interactions or hydrophobic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler analog without the phenylpent-4-en-1-yl group.
Phenyl carbamate: Lacks the tert-butyl group but contains the phenyl moiety.
tert-Butyl (4-phenylbutyl)carbamate: Similar structure but with a saturated alkyl chain instead of an alkene.
Uniqueness
tert-Butyl (4-phenylpent-4-en-1-yl)carbamate is unique due to the presence of both the tert-butyl carbamate and the 4-phenylpent-4-en-1-yl moieties. This combination imparts distinct reactivity and physical properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C16H23NO2 |
---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
tert-butyl N-(4-phenylpent-4-enyl)carbamate |
InChI |
InChI=1S/C16H23NO2/c1-13(14-10-6-5-7-11-14)9-8-12-17-15(18)19-16(2,3)4/h5-7,10-11H,1,8-9,12H2,2-4H3,(H,17,18) |
InChI Key |
ZVOYLMLDUWQPFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
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